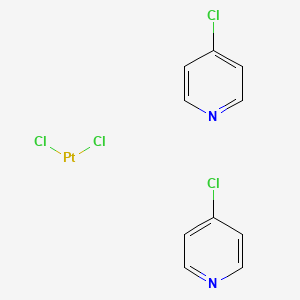
trans-Dichlorobis(4-chloropyridine)platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Dichlorobis(4-chloropyridine)platinum: is a coordination compound featuring a platinum(II) center coordinated by two chloride ions and two 4-chloropyridine ligands in a trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichlorobis(4-chloropyridine)platinum typically involves the reaction of potassium tetrachloroplatinate(II) with 4-chloropyridine in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the platinum center. The general reaction can be represented as follows:
K2[PtCl4]+24-chloropyridine→trans-[PtCl2(4-chloropyridine)2]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: trans-Dichlorobis(4-chloropyridine)platinum can undergo ligand substitution reactions where the 4-chloropyridine ligands are replaced by other ligands such as phosphines, amines, or other nitrogen-containing ligands.
Oxidation and Reduction Reactions: The platinum(II) center can be oxidized to platinum(IV) or reduced to platinum(0) under appropriate conditions, although these reactions are less common for this specific compound.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of excess ligand and a suitable solvent such as dichloromethane or acetonitrile. Reactions are often carried out at room temperature or under reflux.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: Yield new platinum complexes with different ligands.
Oxidation and Reduction Reactions: Yield platinum complexes in different oxidation states.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: trans-Dichlorobis(4-chloropyridine)platinum can act as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology and Medicine:
Anticancer Research: Platinum complexes are well-known for their anticancer properties. While cisplatin is the most famous example, other platinum complexes, including this compound, are being explored for their potential anticancer activity.
Industry:
Material Science: This compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which trans-Dichlorobis(4-chloropyridine)platinum exerts its effects, particularly in biological systems, involves the coordination of the platinum center to biological molecules such as DNA. This coordination can lead to the formation of platinum-DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell death. The specific pathways and molecular targets can vary depending on the biological context and the specific platinum complex involved.
Comparación Con Compuestos Similares
trans-Dichlorobis(triphenylphosphine)platinum(II): Another platinum(II) complex with similar coordination geometry but different ligands.
cis-Dichlorobis(4-chloropyridine)platinum(II): The cis isomer of the compound, which has different chemical and biological properties due to the different spatial arrangement of the ligands.
Uniqueness: trans-Dichlorobis(4-chloropyridine)platinum is unique in its specific ligand environment, which can influence its reactivity, stability, and potential applications. The presence of 4-chloropyridine ligands can impart specific electronic and steric properties that differentiate it from other platinum complexes.
Propiedades
Fórmula molecular |
C10H8Cl4N2Pt |
|---|---|
Peso molecular |
493.1 g/mol |
Nombre IUPAC |
4-chloropyridine;dichloroplatinum |
InChI |
InChI=1S/2C5H4ClN.2ClH.Pt/c2*6-5-1-3-7-4-2-5;;;/h2*1-4H;2*1H;/q;;;;+2/p-2 |
Clave InChI |
YGHCNZXRJBCDLV-UHFFFAOYSA-L |
SMILES canónico |
C1=CN=CC=C1Cl.C1=CN=CC=C1Cl.Cl[Pt]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


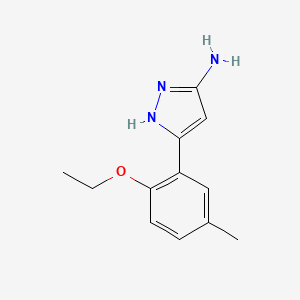
![3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12888687.png)
![4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-5-[2-(1-pyrrolidinyl)-4-pyridyl]-1,3-thiazole](/img/structure/B12888691.png)
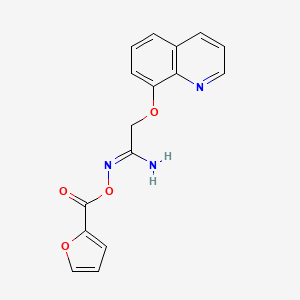

![2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12888712.png)
![N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide](/img/structure/B12888727.png)
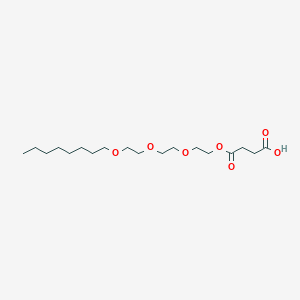

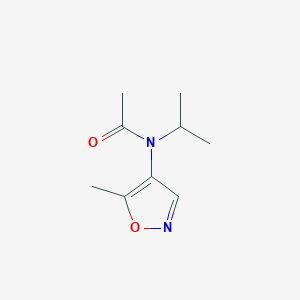

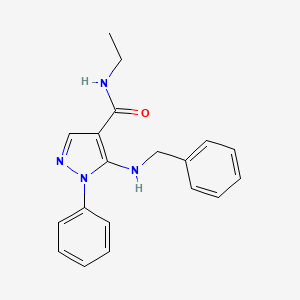
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888759.png)

